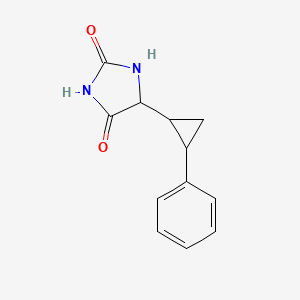

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

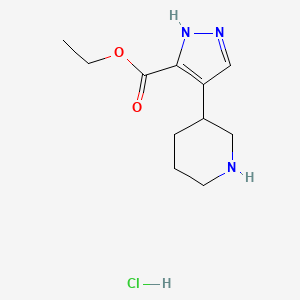

“5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of imidazolidine-2,4-dione .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been studied intensively for their important pharmacological properties . A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .

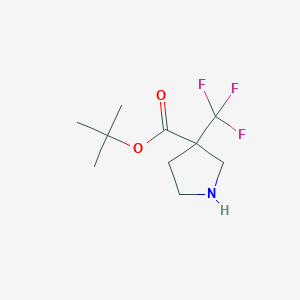

Molecular Structure Analysis

The molecular structure of “5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione” was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .

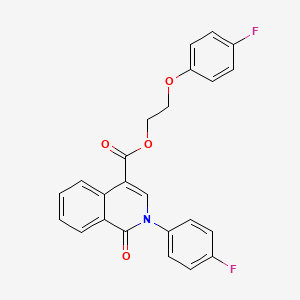

Chemical Reactions Analysis

New reaction routes were performed for the compound 5,5-diphenyl 2,4-imidazolidinedione to give derivatives. These reactions include acylation, halogenation, reduction, and nucleophilic substitutions .

Wissenschaftliche Forschungsanwendungen

- 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione exhibits promising antibacterial and antifungal properties. Researchers have investigated its efficacy against various pathogens, including bacteria and fungi. These activities make it a potential candidate for developing novel antimicrobial agents .

- The compound has demonstrated anti-inflammatory effects, which could be valuable in managing inflammatory conditions. Additionally, it exhibits analgesic properties, potentially providing pain relief. Further studies are needed to explore its mechanisms of action .

- Researchers have explored the use of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione as an anticancer agent. Its structural modifications have been investigated to enhance its therapeutic potential against tumors. In silico and in vitro studies suggest its promise in cancer treatment .

- Anthelmintics are drugs used to treat parasitic worm infections. Some studies indicate that this compound may possess anthelmintic properties, making it relevant for combating helminth infections .

- Although more research is needed, there are indications that 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione might have anti-diabetic effects. Understanding its impact on glucose metabolism and insulin sensitivity could lead to potential therapeutic applications .

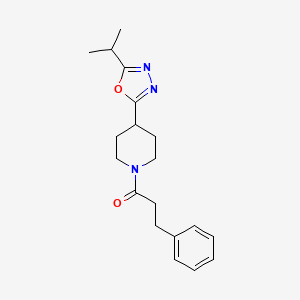

- Pharmaceutical companies actively explore derivatives of this compound for drug discovery. By modifying its structure, researchers aim to create novel therapeutic agents with improved efficacy and safety profiles .

Antibacterial and Anti-Fungal Activities

Anti-Inflammatory and Analgesic Activity

Anti-Cancer Activity

Anthelmintic Activity

Diabetes Management

Structural Modification and Drug Discovery

Wirkmechanismus

Target of Action

The primary targets of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2), which belong to the poly (ADP-ribose) polymerase family . These proteins play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . The compound binds to conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 . This binding results in high-affinity interactions and contributes to the inhibitory potential of the compound .

Biochemical Pathways

The interaction of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione with TNKS-1 and TNKS-2 affects the Wnt β-catenin pathway . This pathway is crucial for various cellular processes. The compound’s inhibitory action on TNKS-1 and TNKS-2 can therefore influence these processes.

Result of Action

The molecular and cellular effects of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione’s action are primarily related to its inhibitory effect on TNKS-1 and TNKS-2 . By inhibiting these targets, the compound can potentially influence the Wnt β-catenin pathway and other related cellular processes .

Eigenschaften

IUPAC Name |

5-(2-phenylcyclopropyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-10(13-12(16)14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCJURIGVDBUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C3C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)

![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)

![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)

![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)